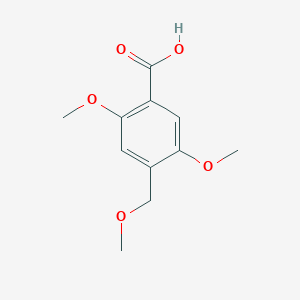

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Description

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a benzene (B151609) ring functionalized with a carboxylic acid group, two methoxy (B1213986) groups at positions 2 and 5, and a methoxymethyl group at position 4. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are common in a variety of organic compounds, suggesting its potential as a building block or intermediate in more complex syntheses.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1898237-53-0 |

| Molecular Formula | C₁₁H₁₄O₅ avantorsciences.com |

| Molecular Weight | 226.226 g/mol avantorsciences.com |

| MDL Number | MFCD32632019 avantorsciences.com |

Substituted benzoic acids are a cornerstone of synthetic organic chemistry, serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. The functional groups on the aromatic ring of this compound—the carboxylic acid, the methoxy groups, and the methoxymethyl group—each offer distinct chemical reactivity.

The carboxylic acid group is a versatile functional handle, readily undergoing reactions such as esterification, amidation, and reduction to an alcohol. The methoxy groups are electron-donating and can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The methoxymethyl group, an ether, adds a degree of lipophilicity and can potentially be modified or cleaved under specific reaction conditions.

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of the corresponding alkylbenzenes. google.com For instance, an alkyl group on a benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate in the presence of acid and heat. khanacademy.org While a specific synthesis for this compound is not detailed in the provided search results, its structure suggests a multi-step synthesis starting from a less substituted aromatic precursor.

While direct academic research on this compound is limited, the research trajectories of related dimethoxybenzoic acid and methoxybenzoic acid derivatives provide a valuable framework for understanding its potential areas of investigation.

Research into compounds with similar substitution patterns often falls into several key areas:

Medicinal Chemistry: Many benzoic acid derivatives are explored for their biological activities. For example, derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria, which could help in overcoming antibiotic resistance. mdpi.com Similarly, other substituted benzoic acids have been studied for their antimicrobial and cytotoxic properties.

Organic Synthesis: Dimethoxybenzoic acid derivatives are frequently used as starting materials or intermediates in the total synthesis of complex natural products and other target molecules. Their functional groups allow for a wide range of chemical transformations, making them versatile building blocks. For instance, the synthesis of isocoumarin (B1212949) analogs has been achieved using dimethoxybenzoic acid as a precursor. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-6-7-4-10(16-3)8(11(12)13)5-9(7)15-2/h4-5H,6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBRHCDKOPNLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1OC)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dimethoxy 4 Methoxymethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available precursors. For 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (I), several strategic disconnections can be considered, as illustrated below.

C(aryl)-COOH bond disconnection (Route A): This is a common strategy that simplifies the target to a functionalized toluene (B28343) derivative (II). This disconnection suggests a late-stage oxidation of a benzyl (B1604629) group or a related precursor to introduce the carboxylic acid functionality.

C(benzyl)-O bond disconnection (Route B): Disconnecting the methoxymethyl ether bond leads to the intermediate 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid (III). This approach focuses on a late-stage etherification.

Aromatic C-C and C-O disconnections: A more fundamental approach involves disconnecting the substituents from the benzene (B151609) ring, leading back to a simpler starting material like 1,4-dimethoxybenzene (B90301) (IV). This strategy relies on sequential aromatic functionalization reactions to build the desired substitution pattern.

These disconnections suggest multiple synthetic pathways, primarily revolving around either functionalizing a pre-existing aromatic core or elaborating side-chains on a suitably substituted benzene ring.

Figure 1: Retrosynthetic analysis of this compound showing key disconnections.

Figure 1: Retrosynthetic analysis of this compound showing key disconnections.Chemo- and Regioselective Synthetic Routes

The successful synthesis of the target molecule hinges on achieving high chemo- and regioselectivity in the introduction of functional groups onto the aromatic ring.

This approach constructs the molecule by sequentially adding the required functional groups to a simpler aromatic precursor. A plausible route starting from 1,4-dimethoxybenzene demonstrates this strategy.

Chloromethylation: The first step involves the introduction of a chloromethyl group onto the 1,4-dimethoxybenzene ring. The two methoxy (B1213986) groups are activating and ortho-, para-directing. Due to symmetry, there is only one possible position for the first substitution. This can be achieved using paraformaldehyde and hydrochloric acid.

Oxidation: The resulting 2,5-dimethoxybenzyl chloride can then be oxidized to form 2,5-dimethoxybenzoic acid. A patent for a similar transformation suggests using potassium permanganate (B83412) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to achieve this conversion. google.com

Formylation/Chloromethylation: The final key substituent must be introduced at the C4 position. A direct formylation or chloromethylation of 2,5-dimethoxybenzoic acid is challenging due to the deactivating nature of the carboxyl group. Therefore, an alternative strategy is often preferred where the C4 substituent is introduced before the final oxidation to the carboxylic acid. For instance, starting with 1,4-dimethoxybenzene, a Vilsmeier-Haack formylation followed by a second functionalization could be explored, although controlling regioselectivity with three activating groups can be complex. cqu.edu.cnchemicalbook.com A more reliable method is Directed ortho Metalation (DoM), which offers excellent regioselectivity for constructing polysubstituted aromatics. beilstein-journals.org

Side-chain elaboration strategies begin with an aromatic core that already possesses some of the necessary functional groups and modifies them to complete the synthesis.

A potential route begins with commercially available 2,5-dimethoxybenzoic acid.

Reduction: The carboxylic acid is first reduced to the corresponding primary alcohol, 2,5-dimethoxybenzyl alcohol. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Halogenation: The benzylic alcohol is then converted to a more reactive benzyl halide, for example, 2,5-dimethoxybenzyl chloride, using a reagent like thionyl chloride (SOCl₂).

Introduction of the C4 Substituent: The next step is to functionalize the C4 position. This could be achieved via a Friedel-Crafts-type reaction, such as chloromethylation, on 2,5-dimethoxybenzyl chloride. The regioselectivity would be directed by the two methoxy groups and the chloromethyl group.

Ether Formation and Oxidation: The newly introduced chloromethyl group at C4 can be converted to the desired methoxymethyl ether via a Williamson ether synthesis using sodium methoxide (B1231860). The original benzyl chloride at C1 is then selectively oxidized to the final carboxylic acid. Achieving selectivity between two benzylic halide positions can be challenging and requires careful optimization of reaction conditions.

An alternative, more linear strategy could involve the radical alkylation of a simpler quinone precursor, followed by elaboration of the side chain, a method used in the synthesis of plastoquinone (B1678516) derivatives. researchgate.net

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of key reactions is crucial for optimizing conditions and predicting outcomes. Two critical reactions in the proposed syntheses are electrophilic aromatic substitution for ring functionalization and nucleophilic substitution for side-chain elaboration.

Mechanism of Vilsmeier-Haack Formylation:

If a formylation route were used to introduce a carbon substituent on the 1,4-dimethoxybenzene ring, the Vilsmeier-Haack reaction is a common choice. The reaction introduces a formyl group (-CHO) onto an activated aromatic ring.

Formation of the Vilsmeier Reagent: The reaction begins with the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

Rearomatization and Hydrolysis: The aromatic ring is regenerated by the loss of a proton. The resulting iminium salt is then hydrolyzed in a subsequent aqueous workup step to yield the final aldehyde product, 2,5-dimethoxybenzaldehyde. chemicalbook.com

Mechanism of Williamson Ether Synthesis:

The conversion of a 4-(chloromethyl) or 4-(hydroxymethyl) group to the final methoxymethyl ether is a classic example of nucleophilic substitution.

Nucleophile Formation: If starting from a hydroxymethyl group, a base (e.g., sodium hydride, NaH) is first used to deprotonate the alcohol, forming a more potent nucleophile, the corresponding alkoxide. If starting with a chloromethyl group, the nucleophile is sodium methoxide (NaOCH₃).

SN2 Attack: The methoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group. This proceeds via a concerted SN2 mechanism, where the nucleophile attacks and the leaving group (chloride ion) departs simultaneously. This single-step reaction inverts the stereochemistry if the carbon were chiral, though in this case, it is not. The result is the formation of the C-O ether bond.

Optimization of Reaction Conditions and Yields for Synthesis

The optimization of reaction conditions is a critical step to maximize product yield and purity while minimizing reaction time and waste. semanticscholar.org This process often involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry. scielo.brresearchgate.net

Consider the hypothetical oxidation of a key intermediate, 2,5-dimethoxy-4-(methoxymethyl)benzyl chloride, to the final product. The goal is to selectively oxidize the C1 benzyl chloride to a carboxylic acid without affecting the methoxymethyl ether at C4.

The table below presents a hypothetical optimization study for this transformation based on common laboratory practices. murraystate.edu

Interactive Data Table: Optimization of Oxidation Reaction

| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KMnO₄ | None | Water/Acetone | 80 | 12 | 45 |

| 2 | KMnO₄ | Tetrabutylammonium Bromide | Dichloromethane (B109758)/Water | 40 | 8 | 65 |

| 3 | K₂Cr₂O₇ | H₂SO₄ | Acetone | 50 | 10 | 50 (side products) |

| 4 | RuCl₃ | NaIO₄ | Acetonitrile (B52724)/Water | 25 | 6 | 78 |

| 5 | RuCl₃ | NaIO₄ | Ethyl Acetate/Water | 25 | 6 | 85 |

| 6 | O₂ | Co(OAc)₂ | Acetic Acid | 100 | 24 | 72 |

Table 1: Hypothetical data for the optimization of the selective oxidation step. The data suggests that a ruthenium-catalyzed oxidation with sodium periodate (B1199274) as the co-oxidant in a biphasic ethyl acetate/water system at room temperature provides the highest yield.

Modern approaches to reaction optimization utilize high-throughput experimentation (HTE) platforms and machine learning algorithms to explore a vast parameter space efficiently, accelerating the discovery of optimal conditions. beilstein-journals.org

Implementation of Green Chemistry Principles in the Synthesis

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. jddhs.com The twelve principles of green chemistry provide a framework for this implementation. ijpsjournal.com

Key areas for applying these principles include:

Solvent Selection: Replacing hazardous solvents like dichloromethane and benzene with greener alternatives is a primary goal. mdpi.com For instance, acetonitrile has been shown to be a "greener" and effective solvent for certain oxidative coupling reactions. scielo.br Water or solvent-free (mechanochemical) approaches represent even more sustainable options. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. mdpi.com For example, using a recyclable metal catalyst for oxidation is preferable to using stoichiometric amounts of potassium permanganate, which generates significant manganese dioxide waste.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.commdpi.com

Use of Renewable Feedstocks: While challenging for this specific molecule, a long-term goal in green chemistry is to derive starting materials from renewable biomass sources rather than petrochemicals.

The table below compares a hypothetical "traditional" synthetic step with a "greener" alternative.

Interactive Data Table: Comparison of Traditional vs. Green Synthesis

| Parameter | Traditional Method (e.g., Oxidation) | Greener Alternative | Green Chemistry Principle Addressed |

| Reagent | Stoichiometric KMnO₄ | Catalytic RuCl₃ / O₂ (from air) | Catalysis, Waste Prevention |

| Solvent | Dichloromethane (DCM) | Ethyl Acetate or Supercritical CO₂ | Safer Solvents |

| Energy Input | Conventional heating (oil bath) for 8h | Microwave irradiation for 15 min | Energy Efficiency |

| Workup | Filtration of MnO₂ waste, solvent extraction | Simple filtration of catalyst, less solvent | Waste Prevention |

| Overall Impact | High waste generation, use of hazardous solvent, high energy use | Minimal waste, safer solvent, low energy consumption | Overall Sustainability |

Table 2: A comparative analysis illustrating the application of green chemistry principles to a key synthetic step.

By thoughtfully applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Transformative Potential of 2,5 Dimethoxy 4 Methoxymethyl Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling a variety of derivatization reactions.

The carboxylic acid moiety of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid can be readily converted to its corresponding esters through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.com For substituted benzoic acids, the reaction conditions can be optimized by using solid acid catalysts, such as modified Montmorillonite K10, which can provide high yields under solvent-free conditions. ijstr.orgepa.gov The reactivity in these reactions can be influenced by the electronic nature of the substituents on the benzoic acid ring. ijstr.org

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Corresponding alkyl ester | Equilibrium reaction; often requires excess alcohol or removal of water to drive to completion. masterorganicchemistry.com |

| Solid-Acid Catalyzed Esterification | Alcohol, Phosphoric acid modified Montmorillonite K-10, Heat | Corresponding alkyl ester | Efficient, solvent-free method applicable to various substituted benzoic acids. ijstr.orgepa.gov |

The synthesis of amides from this compound can be achieved through various methods. A common laboratory preparation involves the reaction of the carboxylic acid with an amine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Alternatively, direct amidation can be catalyzed by enzymes, such as Candida antarctica lipase (B570770) B (CALB), offering a green and efficient route to a diverse range of amides. nih.gov The reaction of the carboxylic acid with ammonia, typically requiring heat to drive off water, will yield the primary amide. youtube.com

| Reaction | Reagents and Conditions | Product | Notes |

| Amidation with Dehydrating Agent | Amine, Dicyclohexylcarbodiimide (DCC) | Corresponding amide | A widely used method for forming amide bonds. youtube.com |

| Enzymatic Amidation | Amine, Candida antarctica lipase B (CALB), Cyclopentyl methyl ether (solvent) | Corresponding amide | A sustainable and efficient method for a variety of amides. nih.gov |

| Reaction with Ammonia | Ammonia, Heat | Primary amide | Requires heat to facilitate the dehydration of the intermediate ammonium (B1175870) salt. youtube.com |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). It is important to note that this powerful reagent will also reduce other susceptible functional groups if present. Milder reducing agents are generally not effective for the direct reduction of carboxylic acids.

Methoxymethyl Functional Group Reactivity

The methoxymethyl group, while often used as a protecting group for alcohols, also exhibits its own characteristic reactivity. wikipedia.org

The methoxymethyl (MOM) ether can be cleaved under acidic conditions. wikipedia.orgadichemistry.com This deprotection is a common transformation in organic synthesis. Aromatic MOM ethers display different reactivity compared to their aliphatic counterparts. acs.org For instance, treatment with trialkylsilyl triflates and 2,2′-bipyridyl can lead to deprotection or direct conversion to other silyl (B83357) ethers, depending on the specific reagents used. acs.org

| Reaction | Reagents and Conditions | Product | Notes |

| Acid-Catalyzed Cleavage | Brønsted or Lewis acids | Corresponding alcohol (phenol in this case) and formaldehyde/methanol derivatives | A general method for MOM group removal. wikipedia.org |

| Silyl Triflate Mediated Cleavage | Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl, followed by hydrolysis | Deprotected phenol | A mild method for the deprotection of aromatic MOM ethers. acs.org |

| Silyl Ether Formation | Triethylsilyl triflate (TESOTf), 2,2′-bipyridyl | Corresponding triethylsilyl ether | Direct conversion of the MOM ether to a TES ether. acs.org |

The benzylic ether linkage in the methoxymethyl group is susceptible to oxidation. Various oxidizing agents can convert benzylic ethers into the corresponding esters or aldehydes. cdnsciencepub.comsiu.edu For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize benzylic ethers to carbonyl compounds, and with excess reagent, primary ethers can be further oxidized to esters. cdnsciencepub.com Hypervalent iodine reagents have also been shown to effect the oxidative transformation of benzyl (B1604629) ethers to benzoate (B1203000) esters. siu.edu

| Reaction | Reagents and Conditions | Product | Notes |

| Oxidation with DDQ | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Corresponding aldehyde or ester | The extent of oxidation can depend on the stoichiometry of the oxidant. cdnsciencepub.com |

| Oxidation with Hypervalent Iodine Reagents | Modified o-iodoxybenzoic acid (mIBX) | Corresponding benzoate ester | A method for the direct oxidation of benzyl ethers to esters. siu.edu |

| Catalytic Oxidation | Cu₂O/C₃N₄, tert-Butyl hydroperoxide (TBHP), Air | Corresponding ester | An efficient and selective oxidation process at room temperature. rsc.org |

Aromatic Ring System Reactivity

The reactivity of the benzene (B151609) ring is significantly influenced by the electronic properties of its substituents. Methoxy (B1213986) (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are generally electron-donating, while the carboxylic acid (-COOH) group is electron-withdrawing.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a foundational reaction type for benzene and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are controlled by the attached functional groups. wikipedia.orglibretexts.org Substituents that donate electron density to the ring increase its nucleophilicity and are termed "activating groups," making the reaction faster than with benzene itself. chemistrysteps.commasterorganicchemistry.com Conversely, "deactivating groups" withdraw electron density, slowing the reaction. chemistrysteps.commasterorganicchemistry.com

In this compound, the two methoxy groups are strong activating groups due to their ability to donate electron density via resonance. libretexts.orglibretexts.org The methoxymethyl group is a weaker activating group. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgpressbooks.pub The carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta position. wikipedia.org

When both activating and deactivating groups are present, the directing effect is typically controlled by the more powerful activating group. chemistrysteps.comyoutube.com The available positions for substitution on the ring are C3 and C6.

The methoxy group at C2 directs ortho to C3.

The methoxy group at C5 directs ortho to C6.

The methoxymethyl group at C4 directs ortho to C3.

The carboxylic acid at C1 directs meta to C3.

Based on the combined influence of these substituents, electrophilic attack is strongly favored at the C3 and C6 positions, which are activated by the powerful methoxy groups.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating (Electron-withdrawing) | Meta (C3, C5) |

| -OCH₃ | C2 | Activating (Electron-donating) | Ortho, Para (C1, C3, C5) |

| -CH₂OCH₃ | C4 | Activating (Electron-donating) | Ortho, Para (C3, C5) |

| -OCH₃ | C5 | Activating (Electron-donating) | Ortho, Para (C2, C4, C6) |

Halogenation Studies (e.g., Bromination)

While specific halogenation studies on this compound are not extensively documented, the expected outcome can be inferred from related compounds. The bromination of similar 2,5-dimethoxy substituted aromatics typically occurs at the most activated position on the ring. Given the directing effects discussed previously, bromination would be predicted to occur at the C3 or C6 positions.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is uncommon for electron-rich aromatic systems. chemistrysteps.com It generally requires the presence of a good leaving group (like a halide) and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to it. fiveable.melibretexts.orglibretexts.org

The aromatic ring of this compound is substituted with electron-donating groups, making it highly electron-rich and thus deactivated towards nucleophilic attack. Without the presence of a suitable leaving group and strong electron-withdrawing substituents, the compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Directed Derivatization and Functional Group Interconversions

The functional groups attached to the aromatic ring offer numerous possibilities for synthetic transformations, a process known as functional group interconversion (FGI). imperial.ac.ukub.edu

The carboxylic acid group is particularly versatile. It can be converted into a variety of other functional groups: wikipedia.org

Esters: Through reaction with alcohols under acidic catalysis.

Amides: By conversion to an acyl chloride followed by reaction with an amine.

Alcohols: Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com

The ether linkages (methoxy and methoxymethyl groups) can also be targeted. Cleavage of these ethers, typically with strong acids like HBr or Lewis acids like BBr₃, would yield hydroxyl or hydroxymethyl groups, respectively.

The benzylic position of the methoxymethyl group is also a site of potential reactivity. Benzylic C-H bonds can undergo oxidation under specific conditions to yield carbonyl compounds. wikipedia.org

| Initial Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid (-COOH) | Alcohol (R'OH), H⁺ | Ester (-COOR') |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. Amine (R'₂NH) | Amide (-CONR'₂) |

| Carboxylic Acid (-COOH) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Methoxy (-OCH₃) | HBr or BBr₃ | Phenol (-OH) |

| Methoxymethyl (-CH₂OCH₃) | HBr or BBr₃ | Benzylic Alcohol (-CH₂OH) |

Catalytic Transformations Involving this compound

While specific catalytic applications of this molecule are not widely reported, its structure lends itself to several important classes of catalytic reactions, particularly if further functionalized.

A key strategy would involve the halogenation of the aromatic ring, as discussed in section 3.3.2. The resulting aryl halide could then serve as a substrate in various palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These transformations would allow for the attachment of a wide array of different molecular fragments to the benzoic acid core, significantly expanding its synthetic utility. The development of palladium catalysts and specialized ligands has broadened the scope of these reactions to include a diverse range of substrates and functional groups. rsc.org

Strategic Utility of 2,5 Dimethoxy 4 Methoxymethyl Benzoic Acid As a Synthetic Intermediate and Precursor

Role in Convergent and Divergent Synthesis Strategies

The inherent structural features of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid make it a promising candidate for both convergent and divergent synthetic strategies. In a convergent approach, the entire substituted aromatic ring system can be incorporated as a significant fragment into a larger target molecule. The carboxylic acid group provides a handle for a variety of coupling reactions, such as amidation or esterification, to connect this benzoic acid derivative with other complex fragments, streamlining the synthesis of the final product.

Conversely, in divergent synthesis, the different functional groups on the this compound scaffold can be selectively manipulated to generate a library of related compounds from a common intermediate. For instance, the carboxylic acid can be converted to an amide, ester, or ketone, while the methoxymethyl group could potentially be transformed into other functionalities through ether cleavage and subsequent reactions. The two methoxy (B1213986) groups, with their differing electronic environments, could also offer avenues for regioselective demethylation and further derivatization, allowing for the creation of diverse molecular structures from a single starting material.

Precursor to Complex Organic Scaffolds

While specific, documented examples of this compound as a precursor to complex organic scaffolds are not extensively reported in publicly available literature, its structural motifs are present in various biologically active natural products and synthetic compounds. The dimethoxy- and methoxymethyl-substituted phenyl ring is a feature found in a range of alkaloids and other pharmacologically relevant molecules.

The closely related compound, 2,5-dimethoxybenzoic acid, has been utilized as a key intermediate in the synthesis of the galbulimima alkaloid GB 13. This highlights the potential of the 2,5-dimethoxy-substituted aromatic core in the construction of intricate, polycyclic alkaloid frameworks. It is plausible that this compound could serve a similar role, with the additional methoxymethyl group providing a further point for elaboration or modification of the final scaffold.

Building Block Applications in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, this compound can be envisioned as a valuable building block. Its utility stems from the ability to introduce a pre-functionalized aromatic ring into a target molecule, thereby avoiding potentially low-yielding or non-selective aromatic substitution reactions at a later stage of the synthesis.

For example, in the synthesis of a hypothetical complex molecule requiring a 2,5-dimethoxy-4-methylphenyl subunit, this benzoic acid derivative could be a more reactive and manageable precursor than attempting to introduce these three substituents onto an unfunctionalized aromatic ring. The carboxylic acid can be readily converted into a variety of other functional groups, such as an alcohol, an amine, or a halide, which can then participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Development of Novel Synthetic Pathways Utilizing this compound

The development of novel synthetic pathways is often driven by the availability of unique and versatile starting materials. While dedicated studies on the development of new synthetic methodologies specifically utilizing this compound are not prominent, the synthesis of related polysubstituted benzoic acids is an area of active research.

For instance, novel methods for the preparation of 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid have been developed, showcasing the interest in efficient routes to functionalized benzoic acid derivatives. Similar innovative approaches could be applied to the synthesis of this compound itself, potentially making this compound more accessible for its application in the development of new synthetic strategies. The unique substitution pattern of this compound could inspire the creation of novel transformations that take advantage of the interplay between its electron-donating and functional group-bearing substituents.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethoxy 4 Methoxymethyl Benzoic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation in Reaction Monitoring

No specific data on the use of high-resolution spectroscopic techniques for monitoring the synthesis or reactions of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is available.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

There are no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database or other crystallographic resources.

Advanced NMR Spectroscopic Applications for Conformational and Dynamic Studies

No advanced NMR studies focusing on the conformational and dynamic properties of this compound have been found in the scientific literature.

Mass Spectrometric Approaches for Mechanistic Pathway Elucidation

There is no available literature on the use of mass spectrometry to investigate the mechanistic pathways involving this compound.

Theoretical and Computational Investigations of 2,5 Dimethoxy 4 Methoxymethyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, we can infer its characteristics from studies on similar compounds.

The electronic structure of substituted benzoic acids is significantly influenced by the nature and position of their substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Reactivity descriptors, which provide insight into the chemical behavior of a molecule, can be calculated from the HOMO and LUMO energies. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine such descriptors. researchgate.net These studies also investigate how solvation can alter these reactivity parameters. researchgate.net It is expected that similar computational approaches would yield valuable insights into the reactivity of this compound.

Table 1: Predicted Reactivity Descriptors for Benzoic Acid Derivatives (Illustrative)

| Descriptor | Predicted Value (Arbitrary Units) |

|---|---|

| Ionization Potential (I) | High |

| Electron Affinity (A) | Low |

| Electronegativity (χ) | Moderate |

| Chemical Hardness (η) | High |

Note: The values in this table are illustrative and represent expected trends for substituted benzoic acids.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms and identifying transition states. For this compound, potential reactions of interest would involve the carboxylic acid group (e.g., esterification, amide formation) and the methoxy (B1213986) and methoxymethyl substituents.

Theoretical calculations can map the potential energy surface of a reaction, allowing for the identification of the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along this pathway. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

While specific studies on the reaction mechanisms of this compound are not available, research on other benzoic acid derivatives provides a framework for how such investigations would be conducted. For instance, computational studies on the decarboxylation of benzoic acids or the reactions of their functional groups can provide insights into the likely mechanisms and transition state geometries for the title compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. The collection of all possible conformations and their corresponding energies constitutes the potential energy landscape. worktribe.comrsc.orgrsc.org

For this compound, the key conformational variables include the orientation of the carboxylic acid group, the two methoxy groups, and the methoxymethyl group relative to the benzene (B151609) ring. Rotation around the single bonds connecting these groups to the ring gives rise to different conformers.

Table 2: Key Torsional Angles in Substituted Benzoic Acids

| Torsional Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C-C-C=O | Orientation of the carboxylic acid group | Steric hindrance and potential for intramolecular hydrogen bonding |

| C-C-O-C | Orientation of the methoxy groups | Steric interactions with adjacent groups |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations can provide a detailed picture of how solvent molecules interact with a solute and influence its reactivity. rsc.orgrsc.org The choice of solvent can significantly affect reaction rates and even the reaction mechanism itself.

For this compound, MD simulations could be used to study its solvation in various solvents, from nonpolar to polar. These simulations would reveal the structure of the solvent shell around the molecule and identify specific solute-solvent interactions, such as hydrogen bonding.

By combining MD simulations with quantum mechanical calculations (QM/MM methods), it is possible to model reactions in solution more accurately. The solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the reaction's energy profile. For instance, polar solvents would be expected to stabilize charged intermediates or transition states, potentially accelerating reactions that proceed through such species. The stability of heterocyclic peptide nanotubes, for example, has been shown through MD simulations to be greater in nonpolar solvents. rsc.org Similar investigations could elucidate the role of the solvent in the chemical transformations of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Dimethoxybenzoic acid |

Future Research Directions and Emerging Paradigms for 2,5 Dimethoxy 4 Methoxymethyl Benzoic Acid

Exploration of Unconventional Reactivity Profiles

Future investigations into 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid are expected to delve into reactivity patterns that extend beyond standard functional group transformations. The unique electronic and steric properties conferred by its substitution pattern open doors to novel chemical behaviors.

One promising area is the exploration of C-H activation at positions not typically considered reactive. The methoxy (B1213986) groups, known to influence regioselectivity in such reactions, could direct transition metal catalysts to functionalize specific C-H bonds on the aromatic ring. mdpi.comresearchgate.netnih.govnih.gov Research in this domain could lead to more efficient synthetic routes to complex derivatives, avoiding the need for pre-functionalized starting materials. nih.gov The presence of multiple potential coordination sites—the carboxylic acid and the ether linkages—adds another layer of complexity and opportunity for selective catalysis. mdpi.comresearchgate.net

Another emerging paradigm is the use of photoredox catalysis to generate aryl radicals from benzoic acid derivatives. nih.govacs.orgresearchgate.net This approach could enable unconventional bond formations and couplings that are not accessible through traditional thermal methods. Investigating the photophysical properties of this compound and its derivatives could reveal opportunities for visible-light-mediated transformations, offering greener and more selective synthetic methodologies. acs.org

Furthermore, the potential for this molecule to act as an organocatalyst itself warrants investigation. Benzoic acids have been shown to catalyze a variety of organic reactions, including rearrangements and polymerizations. organic-chemistry.orgbohrium.comresearchgate.net The specific substituents on this compound could modulate its acidity and steric bulk, potentially leading to unique catalytic activities and selectivities. 210.212.36

| Research Focus | Potential Outcome | Relevant Catalysis Type |

| Site-Selective C-H Functionalization | Efficient synthesis of complex derivatives | Transition Metal Catalysis |

| Aryl Radical Generation | Novel bond formations and couplings | Photoredox Catalysis |

| Intrinsic Catalytic Activity | Development of new organocatalysts | Brønsted Acid Catalysis |

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Developing asymmetric methodologies for this compound and its derivatives is a critical future research direction.

A significant focus will likely be on organocatalytic asymmetric synthesis . nih.govntu.edu.sgresearchgate.net Chiral N-heterocyclic carbenes (NHCs), for instance, have been successfully employed in the asymmetric acetalization of carboxylic acids, providing access to optically enriched phthalidyl esters. nih.govntu.edu.sgresearchgate.net Applying such catalysts to this compound could yield chiral derivatives with potential applications as prodrugs or in chiral materials. The steric hindrance imposed by the substituents may present challenges but also opportunities for high stereoselectivity. nih.gov

Moreover, the development of methods for the asymmetric synthesis of axially chiral benzamides derived from this benzoic acid is a promising avenue. kyoto-u.ac.jp Bifunctional organocatalysts have demonstrated efficacy in controlling the axial chirality of benzamides through enantioselective halogenation, and similar strategies could be adapted for derivatives of this compound.

Future research could also explore the use of this compound in asymmetric Michael additions . Thiourea-boronic acid hybrid catalysts have been shown to facilitate the asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids, a reaction that could be adapted for substrates derived from this compound to produce chiral β-amino acid derivatives. kyoto-u.ac.jp

| Asymmetric Method | Target Chiral Structure | Potential Application |

| N-Heterocyclic Carbene Catalysis | Chiral Esters and Acetal Derivatives | Chiral Prodrugs, Optical Materials |

| Bifunctional Organocatalysis | Axially Chiral Benzamides | Chiral Ligands, Catalysts |

| Hybrid Catalysis | Chiral β-Amino Acid Derivatives | Pharmaceutical Intermediates |

Integration into Advanced Materials Chemistry Research

The structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Another promising direction is the incorporation of this molecule into supramolecular polymers and gels . Benzoic acid derivatives have been shown to form robust supramolecular structures through hydrogen bonding and other non-covalent interactions. rsc.orgnih.govnih.gov The ureido-benzoic acid motif, for example, exhibits strong dimerization, which can be exploited to create self-healing materials and responsive systems. rsc.org Functionalizing this compound with similar self-assembling units could lead to new soft materials with tailored mechanical and chemical properties. nih.gov

Furthermore, the potential for this compound to serve as a monomer in the synthesis of chiral polymers is an exciting prospect. researchgate.netnih.govrsc.org Helical polymers derived from chiral monomers or induced by chiral catalysts can exhibit unique chiroptical properties and have applications in asymmetric catalysis and chiral separations. nih.govnih.govrsc.org Polymerizing derivatives of this compound could lead to new classes of chiral materials.

| Material Type | Role of the Compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas Storage, Catalysis, Drug Delivery |

| Supramolecular Polymers | Self-Assembling Unit | Self-Healing Materials, Responsive Gels |

| Chiral Polymers | Monomeric Unit | Asymmetric Catalysis, Chiral Separation |

Interdisciplinary Academic Research Avenues

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

In medicinal chemistry , this compound could serve as a scaffold for the development of new therapeutic agents. The late-stage functionalization of complex benzoic acid derivatives via C-H activation has been demonstrated for drug discovery and the creation of drug conjugates. nih.gov Collaborations between synthetic chemists and pharmacologists could explore the biological activity of novel derivatives of this compound. The formation of cocrystals with active pharmaceutical ingredients is another avenue to explore, potentially improving the physicochemical properties of existing drugs. nih.gov

In the field of catalysis science , research could focus on immobilizing catalytic species derived from this benzoic acid onto solid supports, leading to heterogeneous catalysts that are easily recoverable and reusable. Computational studies, in conjunction with experimental work, will be crucial in understanding reaction mechanisms and designing more efficient catalytic systems. bohrium.comresearchgate.net

Finally, in supramolecular and materials chemistry , collaborations with physicists and engineers will be essential to characterize the properties of new materials derived from this compound and to fabricate them into functional devices. For example, supramolecular assemblies could be investigated for their electronic or optical properties, leading to applications in sensors or molecular electronics. acs.org

| Interdisciplinary Field | Research Focus | Potential Impact |

| Medicinal Chemistry | Drug Discovery and Conjugation | New Therapeutic Agents, Improved Drug Delivery |

| Catalysis Science | Heterogeneous Catalysis and Mechanistic Studies | Sustainable Chemical Processes |

| Materials Science | Device Fabrication and Property Characterization | Advanced Sensors and Molecular Electronics |

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-4-(methoxymethyl)benzoic acid, and how can reaction efficiency be quantified?

Answer: A plausible synthetic route involves multi-step functionalization of benzoic acid derivatives. For example, methoxymethylation at the para position can be achieved via nucleophilic substitution using methoxymethyl chloride under basic conditions. The ortho and meta methoxy groups may be introduced via electrophilic aromatic substitution using methylating agents like dimethyl sulfate. Reaction efficiency can be quantified using HPLC or LC-MS (e.g., Creative Proteomics’ platform for benzoic acid analysis) to monitor intermediate yields and purity . Key parameters to optimize include temperature (e.g., reflux conditions in ethanol, as seen in triazole synthesis ), solvent polarity, and catalyst selection.

Q. How can NMR and mass spectrometry distinguish structural isomers of this compound?

Answer:

- <sup>1</sup>H NMR : Methoxy groups (-OCH3) produce distinct singlets at δ 3.7–3.9 ppm. The methoxymethyl group (-CH2OCH3) shows a triplet for -CH2- (δ 4.3–4.5 ppm) and a singlet for -OCH3 (δ 3.3–3.5 ppm). Aromatic protons appear as a singlet due to symmetry.

- <sup>13</sup>C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm, while methoxy carbons appear at δ 55–60 ppm.

- HRMS : Exact mass analysis (e.g., using LC-MS ) confirms the molecular formula (C12H16O6), with fragmentation patterns differentiating isomers.

Intermediate-Level Questions

Q. What solvent systems are recommended for crystallizing this compound, and how does polarity affect crystal quality?

Answer: Mixed solvents (e.g., ethanol/water or acetone/hexane) are effective due to controlled polarity gradients. For example, ethanol’s moderate polarity (dielectric constant ~24.3) dissolves the compound at reflux, while gradual water addition induces supersaturation. Crystal quality (size, uniformity) is sensitive to cooling rate: slower rates (~0.5°C/min) yield larger crystals. Impurities (e.g., unreacted precursors) can disrupt lattice formation, necessitating pre-crystallization purification via flash chromatography .

Q. How can computational methods (e.g., DFT) predict the acid dissociation constant (pKa) of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the deprotonation energy of the carboxylic acid group. Solvent effects (water) are incorporated using the Polarizable Continuum Model (PCM). Predicted pKa values (~2.8–3.5) can be validated experimentally via potentiometric titration in aqueous methanol. Discrepancies >0.5 units suggest errors in solvation modeling or conformational flexibility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Pd-catalyzed coupling reactions?

Answer:

- Steric effects : The methoxymethyl group at C4 creates steric hindrance, reducing accessibility to the ortho positions for cross-coupling (e.g., Suzuki-Miyaura).

- Electronic effects : Electron-donating methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attack.

- Methodology : Competitive coupling experiments (e.g., with iodobenzene vs. bromobenzene) under standardized conditions (Pd(PPh3)4, K2CO3, DMF) quantify reactivity. GC-MS or <sup>19</sup>F NMR (if fluorinated substrates are used) tracks product ratios .

Q. How can conflicting spectroscopic data (e.g., IR vs. Raman) for the carbonyl group be resolved?

Answer:

- IR Spectroscopy : The carboxylic acid C=O stretch appears at ~1680–1700 cm<sup>-1</sup>. Hydrogen bonding in the solid state broadens this peak.

- Raman Spectroscopy : The same vibration is sharper (~1675–1695 cm<sup>-1</sup>) due to reduced hydrogen bonding in solution.

- Contradiction analysis : Discrepancies arise from sample preparation (solid vs. solution). Consistency is achieved by comparing spectra in identical phases. Ab initio vibrational frequency calculations (e.g., Gaussian 16) assist in peak assignment .

Research Challenges and Solutions

- Challenge : Low solubility in aqueous media limits biological testing.

Solution : Derivatization (e.g., methyl ester formation via H2SO4/MeOH) enhances solubility. Confirm using <sup>1</sup>H NMR (ester -COOCH3 at δ 3.7 ppm) . - Challenge : Contradictory bioactivity data across studies.

Solution : Standardize assay conditions (e.g., cell line, incubation time) and validate purity (>98% via HPLC ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.